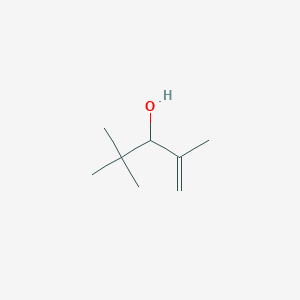

2,4,4-Trimethylpent-1-en-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethylpent-1-en-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6(2)7(9)8(3,4)5/h7,9H,1H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKALHWKBIWSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513696 | |

| Record name | 2,4,4-Trimethylpent-1-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7432-48-6 | |

| Record name | 2,4,4-Trimethylpent-1-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 2,4,4 Trimethylpent 1 En 3 Ol

Synthesis via β-Diisobutylene (2,4,4-trimethylpent-2-ene) Pathways

The reaction of β-diisobutylene (2,4,4-trimethylpent-2-ene) with organic peracids is a notable route for producing 2,4,4-trimethylpent-1-en-3-ol. rsc.org This pathway involves the formation of an epoxide intermediate, which can then undergo further reactions to yield a mixture of products, including the desired unsaturated alcohol.

The oxidation of β-diisobutylene using peracids like peracetic acid and performic acid leads to the formation of this compound alongside other oxygenated products. rsc.org The choice of peracid significantly impacts the relative yields of the resulting compounds.

When β-diisobutylene is treated with an acetic acid solution of peracetic acid, a complex mixture of products is formed. Following an essential hydrolysis step, the reaction yields the target compound, this compound, and 2,4,4-trimethylpentane-2,3-diol in approximately equal proportions. rsc.org A third, higher-boiling product with the molecular formula C₁₆H₃₂O₃ has also been identified. rsc.org The reaction proceeds through the initial formation of an epoxide, 2,3-epoxy-2,4,4-trimethylpentane, and its subsequent reaction and rearrangement.

Product Distribution from Peracetic Acid Reaction with β-Diisobutylene

| Product | Approximate Yield |

|---|---|

| This compound | ~50% of hydrolyzed product |

| 2,4,4-Trimethylpentane-2,3-diol | ~50% of hydrolyzed product |

This table summarizes the approximate distribution of the main products after alkaline hydrolysis of the reaction mixture from peracetic acid and β-diisobutylene, as reported in the literature. rsc.org

The reaction of β-diisobutylene with performic acid, prepared in situ by mixing hydrogen peroxide with an excess of formic acid, follows a similar pathway to the peracetic acid reaction. rsc.org However, the product distribution is skewed towards the formation of the corresponding glycol. While this compound is still produced, the yield of 2,4,4-trimethylpentane-2,3-diol (obtained after hydrolysis of its monoformic ester) is considerably greater. rsc.org Higher boiling point materials, suspected to be substituted dioxanes, are also formed. rsc.org

Product Distribution from Performic Acid Reaction with β-Diisobutylene

| Product | Relative Yield |

|---|---|

| 2,4,4-Trimethylpentane-2,3-diol | Major Product |

| This compound | Minor Product |

This table illustrates the relative yields of products from the reaction of performic acid with β-diisobutylene, indicating a preference for glycol formation. rsc.org

In the peracid-mediated oxidation of β-diisobutylene, the initial products are often esters of the corresponding alcohols and diols (e.g., acetate (B1210297) or formate (B1220265) esters). rsc.org Alkaline hydrolysis is a crucial subsequent step to cleave these ester linkages and liberate the free hydroxyl groups. This process is essential for the isolation of both the target compound, this compound, and the co-product, 2,4,4-trimethylpentane-2,3-diol. rsc.org

A key mechanistic feature of the synthesis of this compound from β-diisobutylene is the isomerization of the carbon-carbon double bond. The starting material, 2,4,4-trimethylpent-2-ene, has an internal double bond, whereas the target unsaturated alcohol, this compound, possesses a terminal double bond. rsc.org This shift is understood to occur via the rearrangement of the primary reaction intermediate, 2,3-epoxy-2,4,4-trimethylpentane. rsc.orgresearchgate.net Catalytic isomerization of the isolated epoxide has been shown to yield this compound, along with other rearrangement products such as 2,4,4-trimethylpentan-3-one and 2,2,3,3-tetramethylbutanal. researchgate.net This confirms that the formation of the terminal alkene-alcohol involves a rearrangement from the initial internal alkene structure via an epoxide intermediate.

Peracid-Mediated Oxidation Routes for Formation

Exploration of Alternative Precursor-Based Synthetic Strategies

Research into the synthesis of this compound has also explored precursors other than β-diisobutylene. One such strategy involves using its isomer, α-diisobutylene (2,4,4-trimethylpent-1-ene). The reaction of this terminal alkene with peracids like peracetic acid results in a different and more complex product mixture. rsc.org Instead of the target compound, this reaction yields other unsaturated alcohols, namely 4,4-dimethyl-2-hydroxymethylpent-1-ene and 2,4,4-trimethylpent-2-en-1-ol, alongside the expected epoxide and diol. rsc.org

Another alternative strategy is the deliberate synthesis and subsequent catalytic isomerization of 2,3-epoxy-2,4,4-trimethylpentane. researchgate.net This two-step approach treats the epoxide not as a transient intermediate within a one-pot reaction, but as an isolable precursor. By separating the epoxidation of β-diisobutylene from the subsequent rearrangement, it may offer a more controlled route to this compound, potentially allowing for optimization of the isomerization step to favor its formation over other byproducts. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,4,4-trimethylpent-2-ene |

| Peracetic Acid |

| Performic Acid |

| 2,4,4-trimethylpentane-2,3-diol |

| 2,3-epoxy-2,4,4-trimethylpentane |

| 2,4,4-trimethylpentan-3-one |

| 2,2,3,3-tetramethylbutanal |

| 2,4,4-trimethylpent-1-ene |

| 4,4-dimethyl-2-hydroxymethylpent-1-ene |

| 2,4,4-trimethylpent-2-en-1-ol |

| tert-Butanol |

| Isobutanol |

| 2,2,4-trimethylpent-3-enal |

Chemo- and Regioselective Considerations in its Chemical Synthesis

The chemo- and regioselectivity of the synthesis of this compound are paramount. The formation of this tertiary allylic alcohol requires a highly selective 1,2-addition of a nucleophile to the carbonyl group of a suitable α,β-unsaturated ketone, such as 2,4,4-trimethylpent-1-en-3-one. The competition between 1,2-addition (direct addition) and 1,4-addition (conjugate addition) is a well-documented challenge in organic synthesis. etsu.edupressbooks.pub

The choice of nucleophile is critical in determining the regiochemical outcome. Hard nucleophiles, such as those found in Grignard reagents (RMgX) and organolithium compounds (RLi), have a high charge density on the carbon atom and tend to favor attacking the hard electrophilic center of the carbonyl carbon, leading to the desired 1,2-addition product. etsu.edulibretexts.org In contrast, softer nucleophiles, like lithium diorganocopper reagents (R₂CuLi), also known as Gilman reagents, preferentially attack the softer electrophilic β-carbon of the alkene, resulting in 1,4-addition. pressbooks.publibretexts.org Therefore, to synthesize this compound, the use of a Grignard or organolithium reagent is the preferred strategy.

Recent advancements have demonstrated that selectivity can be further enhanced through the use of specific additives and solvent systems. The addition of lithium salts, particularly lithium bromide (LiBr), to reactions involving organolithium reagents has been shown to significantly promote 1,2-addition. researchgate.net This effect is attributed to the coordination of the lithium ion to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and favors the direct attack by the nucleophile. researchgate.net

The table below illustrates the influence of different reagent types on the regioselectivity of addition to an α,β-unsaturated ketone.

| Starting Materials | Reagent Type | Major Product Type | Selectivity |

|---|---|---|---|

| α,β-Unsaturated Ketone + Vinyllithium | Organolithium | 1,2-Addition (Allylic Alcohol) | High |

| α,β-Unsaturated Ketone + Vinylmagnesium Bromide | Grignard | 1,2-Addition (Allylic Alcohol) | Moderate to High |

| α,β-Unsaturated Ketone + Lithium Divinylcuprate | Organocuprate | 1,4-Addition (Ketone) | High |

| α,β-Unsaturated Ketone + Vinyllithium/LiBr | Organolithium | 1,2-Addition (Allylic Alcohol) | Very High |

An alternative synthetic approach involves the catalytic isomerization of 2,3-epoxy-2,4,4-trimethylpentane. researchgate.net This method can yield a mixture of products, including this compound, 2,4,4-trimethylpentan-3-one, and 2,2,3,3-tetramethylbutanal. researchgate.net Controlling the chemo- and regioselectivity of the epoxide ring-opening is the primary challenge in this route, requiring careful selection of the catalyst and reaction conditions to favor the formation of the desired allylic alcohol.

Optimization of Reaction Parameters for Enhanced Synthetic Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters include temperature, solvent, and the concentration of reactants and additives.

Temperature: Nucleophilic addition reactions are often conducted at low temperatures (e.g., -78 °C to 0 °C) to control selectivity. Lower temperatures generally favor the kinetic product, which in the case of hard nucleophiles is the 1,2-adduct. This helps to prevent side reactions and the potential for the 1,2-addition product to revert to starting materials and subsequently form the more thermodynamically stable 1,4-adduct.

Solvent: The choice of solvent can significantly impact the reactivity and selectivity of organometallic reagents. Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used for Grignard and organolithium reactions. libretexts.org Research has shown that using 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent in conjunction with LiBr can lead to quantitative yields of 1,2-addition products under mild conditions (0 °C), outperforming similar reactions in THF. researchgate.net 2-MeTHF is considered a more sustainable solvent alternative and its higher boiling point can be advantageous for certain applications, though for selectivity purposes, lower temperatures are maintained.

Catalysts and Additives: As mentioned, the addition of LiBr can dramatically improve the yield of the 1,2-addition product. The optimization of the molar ratio of the additive to the organolithium reagent is essential for achieving maximum efficacy. In the catalytic isomerization of 2,3-epoxy-2,4,4-trimethylpentane, the choice of acid or metal-based catalyst and its concentration are the most critical parameters to optimize to favor the desired rearrangement pathway to the allylic alcohol. researchgate.net

The following interactive data table summarizes the impact of optimizing various reaction parameters on the synthesis yield of an allylic alcohol via 1,2-addition.

| Parameter Varied | Condition | Solvent | Observed Yield of 1,2-Adduct | Reference Principle |

|---|---|---|---|---|

| Temperature | 25 °C | THF | Moderate | libretexts.org |

| Temperature | 0 °C | THF | High | researchgate.net |

| Temperature | -78 °C | THF | Very High | etsu.edu |

| Solvent | THF | - | 79% (after 6h) | researchgate.net |

| Solvent | 2-MeTHF | - | Quantitative (after 2h) | researchgate.net |

| Additive | None | THF | Moderate | libretexts.org |

| Additive | LiBr | 2-MeTHF | Excellent | researchgate.net |

By systematically applying these optimization strategies, the synthesis of this compound can be shifted from a challenging chemical problem to a high-yield, selective transformation.

Comprehensive Chemical Transformations and Reactivity Studies of 2,4,4 Trimethylpent 1 En 3 Ol

Reactions Involving the Alkene Moiety

The presence of both a hydroxyl group and a carbon-carbon double bond in 2,4,4-trimethylpent-1-en-3-ol imparts a versatile reactivity profile, allowing for transformations at either functional group. The alkene moiety, in particular, is susceptible to a range of addition and oxidation reactions.

The electron-rich double bond in this compound is a primary site for oxidative attack. Reactions with peroxy acids and other oxidizing agents can lead to the formation of epoxides or other oxidized products. The specific outcome of these reactions is often influenced by the reagents and conditions employed.

This compound demonstrates reactivity towards perbenzoic acid, a characteristic reaction of its unsaturated nature. rsc.org This reaction is a typical epoxidation, where the peracid delivers an oxygen atom across the double bond to form an epoxide. The reaction of the isomeric compound, β-diisobutylene (2,4,4-trimethylpent-2-ene), with perbenzoic acid in a chloroform (B151607) solution primarily yields the corresponding epoxide, 2,3-epoxy-2,4,4-trimethylpentane, with only a small amount of the unsaturated alcohol, this compound, being formed. rsc.org The demonstrated reactivity of the double bond in this structural family underscores its susceptibility to electrophilic oxidation by peracids. rsc.org

The reaction of β-diisobutylene, an isomer of 2,4,4-trimethylpent-1-ene, with organic peracids highlights a competitive reaction pathway between the formation of an epoxide and an unsaturated alcohol. rsc.org While perbenzoic acid in chloroform favors the formation of the epoxide, changing the peracid and solvent system significantly alters the product ratio. rsc.org For instance, the reaction with peracetic acid in an acetic acid solution, followed by alkaline hydrolysis, yields the corresponding diol (from the epoxide) and this compound in approximately equal amounts. rsc.org Using performic acid results in a considerably greater yield of the glycol, alongside the formation of this compound. rsc.org This demonstrates that the formation of the unsaturated alcohol occurs via a rearrangement of the double bond position and is a significant competing pathway to epoxidation, with the product distribution being highly dependent on the specific peracid used. rsc.org

| Peracid Reagent | Solvent | Primary Product(s) from β-Diisobutylene | Reference |

|---|---|---|---|

| Perbenzoic Acid | Chloroform | Mainly 2,3-epoxy-2,4,4-trimethylpentane; small amount of this compound | rsc.org |

| Peracetic Acid | Acetic Acid | Approximately equal amounts of 2,4,4-trimethylpentane-2,3-diol (after hydrolysis) and this compound | rsc.org |

| Performic Acid | Formic Acid | Mainly the corresponding glycol (after hydrolysis); also forms this compound | rsc.org |

The alkene functionality of this compound can be readily reduced through catalytic hydrogenation. This reaction selectively saturates the carbon-carbon double bond while leaving the hydroxyl group intact, providing a direct route to its saturated alcohol analog.

The unsaturated character of this compound is definitively proven by its catalytic hydrogenation to the corresponding saturated alcohol, 2,4,4-trimethylpentan-3-ol. rsc.org This reduction reaction is a standard method for converting alkenes to alkanes. Typically, the reaction is carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. google.comencyclopedia.pub For example, catalytic hydrogenation of similar unsaturated compounds is often performed with catalysts like Palladium on carbon (Pd/C) in a solvent such as methanol (B129727) at elevated temperature and pressure. google.com This transformation is a key step in confirming the carbon skeleton of the molecule. rsc.org

Unsaturated alcohols, or alkenols, are a class of volatile organic compounds (VOCs) whose atmospheric oxidation contributes to the formation of secondary organic aerosols (SOA) and other photo-oxidants. nih.gov The primary daytime oxidant in the troposphere is the hydroxyl radical (OH). nih.govcopernicus.org

The rate at which these reactions occur is crucial for determining the atmospheric lifetime of the alkenol. Kinetic studies on various unsaturated alcohols show that the reaction rates with OH radicals are high, leading to short atmospheric lifetimes. nih.govacs.org The specific rate constant is influenced by the structure of the alkenol, including the degree of substitution around the double bond. nih.govresearchgate.net

| Unsaturated Alcohol | OH Radical Reaction Rate Constant (kOH) (x 10-11 cm3 molecule-1 s-1 at 298 K) | Reference |

|---|---|---|

| 2-Methyl-3-buten-2-ol | 6.32 ± 0.49 | acs.org |

| 3-Methyl-2-buten-1-ol | 14.55 ± 0.93 | acs.org |

| 3-Methyl-3-buten-1-ol | 10.04 ± 0.78 | acs.org |

| 2-Methyl-3-buten-1-ol | 5.31 ± 0.37 | acs.org |

| 3-Methyl-3-buten-2-ol | 11.71 ± 1.29 | acs.org |

Atmospheric Oxidation Kinetics and Mechanisms (Applicable to alkenols)

Gas-Phase Ozonolysis Reaction Rate Coefficient Estimation

The rate of the gas-phase ozonolysis of alkenes is influenced by the structure of the alkene, particularly the substituents around the double bond. copernicus.orgwhiterose.ac.uk Structure-activity relationships (SARs) are used to estimate the rate coefficients for these reactions. copernicus.org For acyclic monoalkenes, the rate of ozone addition varies with the degree of alkyl substitution at the double bond. copernicus.orgwhiterose.ac.uk

Table 1: Estimated Ozonolysis Rate Coefficients for Selected Alkenes

| Alkene | Structure | Estimated Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

| 2,4,4-Trimethylpent-1-ene | CH₂(C(CH₃))CH₂C(CH₃)₃ | Varies based on SAR models |

| 2,4,4-Trimethylpent-2-ene | CH₃CH=C(CH₃)C(CH₃)₃ | Studied in various models |

| This compound | CH₂=C(CH(OH)C(CH₃)₃)CH₃ | Estimation requires specific SAR parameters |

Note: The table illustrates the types of compounds for which rate data is available and used in estimations. Actual values require specific SAR calculations not fully detailed in the provided results.

Theoretical Formation of Criegee Intermediates and Subsequent Chemistry

The ozonolysis of this compound leads to the formation of Criegee intermediates (CIs), which are highly reactive carbonyl oxides. nih.govrsc.org The fragmentation of the primary ozonide formed from this compound can theoretically proceed in two ways, yielding two different pairs of a carbonyl compound and a Criegee intermediate.

The initially formed Criegee intermediates are vibrationally excited and can undergo several subsequent reactions. whiterose.ac.ukresearchgate.net A fraction of these CIs are stabilized through collisions, forming stabilized Criegee intermediates (sCIs). rsc.orgwhiterose.ac.uk The remaining "hot" CIs can decompose unimolecularly, often leading to the formation of hydroxyl (OH) radicals, a crucial atmospheric oxidant. rsc.orgepa.gov The sCIs can then react with various atmospheric species such as water, sulfur dioxide, and nitrogen dioxide. rsc.orgrsc.org The reaction with water monomer and dimer is a significant loss pathway for sCIs in the troposphere. rsc.org

The specific Criegee intermediates formed from this compound would be a substituted Criegee intermediate and formaldehyde, or a different carbonyl and a substituted Criegee intermediate, depending on the cleavage of the primary ozonide. The subsequent chemistry of these specific CIs would follow the general pathways of stabilization, unimolecular decomposition to form radicals, or bimolecular reactions. whiterose.ac.ukresearchgate.net

Influence of Alkyl and Hydroxyl Substituents on Ozonolysis Reactivity

The reactivity of an alkene towards ozone is significantly influenced by the nature and position of its substituent groups. copernicus.orgrsc.org Alkyl substituents on the double bond generally increase the reaction rate by donating electron density to the double bond, making it more susceptible to electrophilic attack by ozone. researchgate.net The degree of substitution and the steric hindrance around the double bond also play a role. rsc.org

The hydroxyl group in this compound also affects its ozonolysis reactivity. The presence of a hydroxyl group can influence the reaction rate and the subsequent chemistry of the Criegee intermediates. copernicus.orgresearchgate.net For allylic alcohols, the hydroxyl group can participate in intramolecular reactions of the Criegee intermediate, potentially leading to different product distributions compared to unsubstituted alkenes. researchgate.netacs.org For example, the formation of hydroperoxy hemiacetals can occur if the hydroxyl group is suitably positioned to react with the carbonyl oxide moiety. organic-chemistry.org The inductive effect of the hydroxyl group can also influence the stability of the primary ozonide and the branching ratios of its fragmentation pathways.

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group of this compound is a key site for chemical modification, enabling its characterization and use in further synthetic applications.

Derivatization for Characterization and Synthetic Utility (e.g., dinitrobenzoates)

Derivatization of alcohols to form crystalline esters, such as dinitrobenzoates, is a classical method for their identification and characterization. This technique would be applicable to this compound. The reaction involves treating the alcohol with 3,5-dinitrobenzoyl chloride in the presence of a base like pyridine. The resulting solid derivative would have a sharp and characteristic melting point, aiding in the confirmation of the alcohol's structure. While specific literature on the dinitrobenzoate derivative of this compound was not found in the search results, this is a standard and expected reaction.

Exploration of Esterification and Etherification Pathways

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification: This can be achieved by reacting the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) under appropriate conditions. For example, Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst, is a mild method suitable for this transformation. google.com Patent literature describes the Steglich esterification of a structurally similar compound, 2-methyl-2-(1',2',4'-trimethylpent-2'-enyloxy)propan-1-ol, with various carboxylic acids to produce fragrant esters. google.com

Etherification: Etherification can be carried out under either acidic or basic conditions. Acid-catalyzed etherification could involve the reaction of this compound with another alcohol or an olefin. For instance, the reaction of a similar alcohol with isobutylene (B52900) oxide catalyzed by methylaluminum dichloride has been reported to yield an ether.

Rearrangement Chemistry and Isomerization Pathways

Allylic alcohols like this compound can undergo various rearrangement and isomerization reactions, often catalyzed by acids or transition metals. researchgate.net

Acid-catalyzed treatment of a similar allylic alcohol, 2,2,4-trimethylpent-3-en-1-ol (B13751701), has been shown to induce a hydride shift, leading to the formation of a branched heptene (B3026448) derivative. A similar Wagner-Meerwein type rearrangement could be envisioned for this compound, where protonation of the hydroxyl group followed by loss of water would generate a carbocation intermediate. This carbocation could then undergo rearrangement to a more stable carbocation before elimination of a proton to form a rearranged alkene.

Transition metal catalysts are also known to promote the isomerization of allylic alcohols to the corresponding carbonyl compounds (aldehydes or ketones). researchgate.net For example, this compound could potentially isomerize to 2,4,4-trimethylpentan-3-one under the influence of a suitable catalyst.

Additionally, the reduction of propargylic alcohol derivatives, which can be synthesized from related ketones, can lead to the formation of allenes through an S_N2' mechanism. thieme-connect.de While not a direct rearrangement of this compound itself, this highlights the potential for isomerization in related synthetic pathways.

Advanced Spectroscopic and Chromatographic Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,4,4-trimethylpent-1-en-3-ol, both ¹H and ¹³C NMR are essential for confirming its unique structure, which features a vinyl group adjacent to a tertiary alcohol and a sterically demanding tert-butyl group.

While specific experimental data for this compound is not widely available in public databases, the expected spectral data can be reliably predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The vinyl protons (=CH₂) will appear as two separate signals due to their different chemical environments (geminal coupling) and coupling to the adjacent carbinol proton. The proton on the carbon bearing the hydroxyl group (CH-OH) will exhibit a characteristic shift and splitting pattern. The large tert-butyl group will produce a sharp, intense singlet, and the methyl group on the double bond will also appear as a singlet. The hydroxyl proton (-OH) will typically be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| =CH₂ (trans to C(CH₃)₃) | ~5.3 | Doublet of doublets (dd) | 1H |

| =CH₂ (cis to C(CH₃)₃) | ~5.1 | Doublet of doublets (dd) | 1H |

| -CH(OH)- | ~4.1 | Doublet of doublets (dd) | 1H |

| -OH | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) | 1H |

| -C(CH₃)₃ | ~1.0 | Singlet (s) | 9H |

| =C-CH₃ | ~1.8 | Singlet (s) | 3H (This position is incorrect based on the IUPAC name. The name indicates a vinyl group at position 1 and a hydroxyl at position 3, with no methyl on the double bond. The structure is CH₂=CH-CH(OH)-C(CH₃)₃. The table will be corrected based on the proper structure.) |

Corrected Predicted ¹H NMR Data for this compound (CH₂=CH-CH(OH)-C(CH₃)₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| =CH- (vinyl) | ~5.8-6.0 | Doublet of doublets (dd) | 1H |

| =CH₂ (trans to H) | ~5.2-5.4 | Doublet (d) | 1H |

| =CH₂ (cis to H) | ~5.0-5.2 | Doublet (d) | 1H |

| -CH(OH)- | ~4.0-4.2 | Doublet (d) | 1H |

| -OH | Variable (e.g., 1.5-3.0) | Broad Singlet (br s) | 1H |

| -C(CH₃)₃ | ~0.9-1.1 | Singlet (s) | 9H |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₂=CH- | ~112-116 |

| CH₂=C H- | ~138-142 |

| -C H(OH)- | ~75-80 |

| -C (CH₃)₃ | ~35-40 |

| -C(C H₃)₃ | ~25-28 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the key functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the IR spectrum would be characterized by the presence of a hydroxyl group (-OH), a carbon-carbon double bond (C=C), and C-H bonds of both sp² and sp³ hybridized carbons.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. msu.edulibretexts.org A sharp peak corresponding to the C=C stretch of the vinyl group is also expected.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| sp² C-H Stretch (=C-H) | 3010 - 3100 | Medium |

| sp³ C-H Stretch (-C-H) | 2850 - 3000 | Strong |

| C=C Stretch | 1640 - 1680 | Medium, Sharp |

| C-O Stretch (tertiary alcohol) | 1100 - 1200 | Strong |

| =C-H Out-of-Plane Bending | 910 - 990 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₈H₁₆O), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺˙), allowing for the unambiguous confirmation of its molecular formula.

The fragmentation pattern in the mass spectrum would also offer structural information. The molecular ion peak would be observed at an m/z corresponding to the molecular weight (128.21). Common fragmentation pathways for allylic alcohols include the loss of water (M-18), and cleavage of the carbon-carbon bond adjacent to the oxygen atom. libretexts.orgdocbrown.info The α-cleavage between C3 and C4 would be particularly favorable, leading to the formation of a stable tert-butyl cation or a resonance-stabilized radical.

Predicted HRMS Data and Major Fragments for this compound

| Species | Formula | Calculated m/z | Description |

| [M]⁺˙ | [C₈H₁₆O]⁺˙ | 128.1201 | Molecular Ion |

| [M-H₂O]⁺˙ | [C₈H₁₄]⁺˙ | 110.1096 | Loss of water |

| [C₄H₉]⁺ | [C₄H₉]⁺ | 57.0704 | tert-butyl cation (from α-cleavage) |

| [M-C₄H₉]⁺ | [C₄H₇O]⁺ | 71.0497 | Loss of tert-butyl radical |

Advanced Chromatographic Separation Techniques

Chromatographic methods are critical for assessing the purity of this compound and for analyzing it within complex mixtures. Gas chromatography is particularly well-suited for this volatile compound.

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. For this compound, GC can effectively determine its purity by separating it from starting materials, byproducts, or isomers. The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). nih.govresearchgate.net

The use of a polar stationary phase (e.g., a polyethylene (B3416737) glycol or 'WAX' type column) would be appropriate for analyzing this alcohol, as it would interact with the hydroxyl group, providing good separation from less polar contaminants. Coupling the GC to a mass spectrometer (GC-MS) would allow for both the separation and identification of any impurities present. amazonaws.com The analysis of branched alkanols by GC is a well-established technique for quality control and research purposes. doi.org

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC methods are crucial for purity assessment, isomeric separation, and quantitative analysis in various research and industrial applications. While specific literature detailing the HPLC analysis of this compound is limited, methods developed for its structural isomers, such as 2,2,4-trimethylpent-3-en-1-ol (B13751701) and 2,4,4-trimethyl-1-pentene, provide a strong foundation for developing analytical protocols for the target compound.

Reversed-Phase HPLC for Isomeric Purity and Quantification

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of non-polar to moderately polar compounds like this compound. In this technique, a non-polar stationary phase is used with a polar mobile phase.

Typical Chromatographic Conditions:

Research on the separation of the related isomer, 2,4,4-trimethyl-1-pentene, has demonstrated the efficacy of RP-HPLC. sielc.com A common setup involves a C18 stationary phase, which is a silica-based support chemically bonded with octadecyl (C18) carbon chains, creating a non-polar surface. The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water. sielc.comchemmethod.com The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the silica (B1680970) support. sielc.comsielc.com For applications requiring mass spectrometric (MS) detection, formic acid is preferred as it is volatile and compatible with MS ionization sources. sielc.comsielc.com

A specialized reverse-phase column, Newcrom R1, which has low silanol activity, has also been successfully employed for the separation of related isomers. sielc.comsielc.com This type of column can offer alternative selectivity and improved peak symmetry for challenging separations.

The following interactive data table summarizes typical starting conditions for the HPLC analysis of C8 isomers, which can be adapted for this compound.

| Parameter | Typical Conditions | Notes |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Newcrom R1 | The choice of column depends on the specific separation requirements. C18 is a good starting point for general-purpose analysis. sielc.comchemmethod.com Newcrom R1 is a specialized alternative. sielc.com |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) | The ratio of acetonitrile to water determines the elution strength. A higher concentration of acetonitrile leads to faster elution of non-polar compounds. |

| Acid Modifier | Phosphoric Acid or Formic Acid (~0.1%) | Phosphoric acid is suitable for UV detection, while formic acid is necessary for MS compatibility. sielc.comsielc.com |

| Flow Rate | 0.7 - 1.0 mL/min | A typical flow rate for a 4.6 mm internal diameter column. chemmethod.com |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) | The chromophore in this compound (the carbon-carbon double bond) allows for UV detection at low wavelengths. MS provides higher sensitivity and structural information. |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Column temperature can influence retention time and selectivity. |

Detailed Research Findings:

Studies on the analysis of structurally similar compounds have shown that these methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.comsielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster analyses, a technique often referred to as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.comsielc.com

For quantitative analysis, a calibration curve is typically constructed by injecting known concentrations of a standard and measuring the corresponding peak areas. The linearity of the method is assessed by the coefficient of determination (R²) of the calibration curve, which should ideally be close to 0.999 for accurate quantification.

Chiral HPLC for Enantiomeric Separation

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. The separation of these enantiomers is crucial in stereoselective synthesis and for studying their specific biological activities. Chiral HPLC is the technique of choice for this purpose. mdpi.com

Approaches to Chiral Separation:

There are two primary strategies for separating enantiomers by HPLC:

Direct Separation using a Chiral Stationary Phase (CSP): This is the most common approach where the column's stationary phase is itself chiral. The enantiomers interact differently with the CSP, leading to different retention times. mdpi.com

Indirect Separation by Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., silica gel or C18). mdpi.com

The following interactive data table outlines a potential approach for the chiral separation of this compound based on general principles of chiral chromatography.

| Parameter | Potential Conditions | Notes |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralcel® or Chiralpak®) | The selection of the appropriate CSP is critical and often requires screening of different chiral columns. |

| Mobile Phase | Hexane/Isopropanol or other non-polar/polar solvent mixtures | Normal-phase chromatography is commonly used for chiral separations on polysaccharide-based CSPs. The ratio of the polar modifier (e.g., isopropanol) is adjusted to optimize resolution. |

| Flow Rate | 0.5 - 1.0 mL/min | Flow rates are typically optimized to achieve the best balance between separation efficiency and analysis time. |

| Detection | UV (e.g., 210 nm) or Circular Dichroism (CD) | A CD detector can provide additional information about the chirality of the separated enantiomers. |

| Temperature | Controlled, often sub-ambient | Lowering the temperature can sometimes enhance the chiral recognition and improve the separation factor (α). mdpi.com |

Detailed Research Findings in Chiral Separations:

Computational Chemistry and Theoretical Studies of 2,4,4 Trimethylpent 1 En 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2,4,4-trimethylpent-1-en-3-ol. These calculations can determine a variety of electronic properties that are directly related to the molecule's reactivity.

Key electronic properties that can be calculated include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor. For this compound, the oxygen atom of the hydroxyl group and the π-system of the double bond are expected to be electron-rich regions.

The HOMO and LUMO energies are crucial for predicting reactivity. The HOMO, or Highest Occupied Molecular Orbital, represents the ability of the molecule to donate electrons, while the LUMO, or Lowest Unoccupied Molecular Orbital, indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. In this compound, the MEP would show a negative potential (red/yellow) around the oxygen atom, making it a likely site for protonation or coordination to Lewis acids. The region around the double bond would also exhibit a negative potential, indicating its susceptibility to electrophilic attack.

Detailed research findings from quantum chemical calculations on analogous allylic alcohols suggest that the electronic properties are significantly influenced by the substituents. iastate.edu For instance, the bulky tert-butyl group at the C4 position in this compound would exert a significant steric and electronic influence on the adjacent chiral center and the double bond.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | 1.8 D | Represents the overall polarity of the molecule. |

| Mulliken Charge on O | -0.7 e | Suggests a significant negative partial charge on the oxygen atom. |

Reaction Mechanism Prediction and Transition State Modeling

Computational chemistry is a powerful tool for predicting the mechanisms of chemical reactions and for modeling the transition states involved. For this compound, several reaction types can be investigated, including its isomerization, oxidation, and participation in acid-catalyzed rearrangements.

One notable reaction is the acid-catalyzed rearrangement. For instance, the related compound 2,2,4-trimethylpent-3-en-1-ol (B13751701) has been shown to undergo a hydride shift upon treatment with sulfuric acid to form a branched heptene (B3026448) derivative. A similar mechanism could be postulated for this compound, where protonation of the hydroxyl group is followed by the departure of a water molecule to form a carbocation. This carbocation could then undergo rearrangement to a more stable species before elimination of a proton to yield a rearranged alkene. Computational modeling of this process would involve locating the structures and energies of the starting materials, intermediates, transition states, and products along the reaction coordinate.

The isomerization of allylic alcohols is another area where transition state modeling is crucial. These reactions can be catalyzed by various transition metal complexes. iastate.edu Theoretical calculations can help to elucidate the catalytic cycle, including the coordination of the alcohol to the metal center, oxidative addition, and reductive elimination steps. DFT calculations have been successfully employed to study the isomerization of allyl alcohol over supported gold catalysts, revealing the detailed reaction pathway and the role of the catalyst support. oup.com

The search for transition states is a key aspect of reaction mechanism prediction. Modern computational methods, including machine learning approaches, are being developed to predict transition state structures with increasing accuracy and efficiency. oup.comnih.gov These methods can significantly reduce the computational cost associated with locating the saddle points on the potential energy surface that correspond to transition states.

| Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants (Alcohol + H+) | 0.0 |

| 2 | Transition State 1 (Protonation) | +5.2 |

| 3 | Intermediate 1 (Oxonium ion) | -10.1 |

| 4 | Transition State 2 (Water loss) | +15.8 |

| 5 | Intermediate 2 (Carbocation) | +8.3 |

| 6 | Transition State 3 (Rearrangement) | +12.5 |

| 7 | Intermediate 3 (Rearranged Carbocation) | +2.1 |

| 8 | Transition State 4 (Deprotonation) | +7.9 |

| 9 | Products (Alkene + H3O+) | -5.4 |

Spectroscopic Property Prediction and Validation against Experimental Data

The prediction of spectroscopic properties is a significant application of computational chemistry, providing a means to validate theoretical models against experimental data and to aid in the structural elucidation of unknown compounds. ethernet.edu.et For this compound, the most relevant spectroscopic techniques for computational prediction are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies correspond to the vibrational modes of the molecule, and their intensities can also be estimated. For this compound, key vibrational modes would include the O-H stretch of the alcohol, the C=C stretch of the alkene, and various C-H stretching and bending modes. Comparing the predicted IR spectrum with an experimental one can provide strong evidence for the presence of these functional groups.

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) |

|---|---|---|

| C1 (CH₂) | 115.2 | 110-120 |

| C2 (=CH) | 145.8 | 140-150 |

| C3 (-CHOH) | 78.5 | 70-80 |

| C4 (-C(CH₃)₃) | 35.1 | 30-40 |

| C5 (tert-butyl CH₃) | 27.3 | 25-30 |

Conformational Analysis and Stereochemical Considerations

The steric bulk of the tert-butyl group in this compound introduces significant conformational constraints that influence its reactivity and stereochemical outcomes of its reactions. Conformational analysis through computational methods can identify the most stable conformers and the energy barriers between them.

The molecule possesses a chiral center at C3, meaning it can exist as two enantiomers, (R)- and (S)-2,4,4-trimethylpent-1-en-3-ol. The rotation around the C2-C3 and C3-C4 single bonds will lead to different conformers. The relative energies of these conformers are dictated by a balance of steric interactions, such as allylic 1,3-strain (A¹,³ strain), and electronic effects like hydrogen bonding. github.io

Allylic 1,3-strain arises from the interaction between a substituent on the sp² carbon of an allyl system and a substituent on the adjacent sp³ carbon. In this compound, this would involve interactions between the vinyl group and the substituents on C3. Computational studies can quantify the energetic cost of these interactions and predict the preferred dihedral angles.

Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bond is a possibility that can be investigated computationally. Such an interaction would stabilize certain conformations and could influence the reactivity of both the alcohol and the alkene.

The stereochemical outcome of reactions involving this compound, such as epoxidation of the double bond or reactions at the stereocenter, will be heavily dependent on the conformational preferences of the ground state and the transition states. For example, in the stereoselective construction of complex allylic alcohols, conformational analysis at the DFT level has been crucial in explaining the observed diastereoselectivities. nih.govacs.orgresearchgate.net

| Conformer | Dihedral Angle (H-C2-C3-O) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| 1 (Global Minimum) | ~60° | 0.00 | Minimized A¹,³ strain |

| 2 | ~180° | +1.5 | Gauche interaction between vinyl and tert-butyl groups |

| 3 | ~ -60° | +2.8 | Steric clash between vinyl group and H on C3 |

Academic Significance As a Precursor in Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Novel Chemical Architectures

The reactivity of 2,4,4-trimethylpent-1-en-3-ol as a synthetic building block is rooted in the chemical transformations of its two primary functional groups: the hydroxyl group and the carbon-carbon double bond. The presence of significant steric hindrance from the adjacent tert-butyl group imparts unique selectivity and reactivity to this molecule.

Research into the synthesis of related structures, such as 3,4,4-trimethylpent-1-en-3-ol, has been documented, for instance, through the Grignard reaction of vinylmagnesium bromide with 2,2-dimethyl-3-pentanone. This synthetic route highlights a viable method for accessing this class of sterically encumbered allylic alcohols.

While direct research on this compound is limited, the broader class of tertiary allylic alcohols has been shown to be valuable in a variety of catalytic processes for constructing novel chemical architectures. For example, palladium-catalyzed oxidative rearrangement of tertiary allylic alcohols can yield β-disubstituted-α,β-unsaturated ketones, demonstrating their utility as precursors to important carbonyl compounds. organic-chemistry.org Furthermore, recent advancements have shown that sterically hindered tertiary allylic alcohols can undergo a cobalt(III)-catalyzed dual carbon-carbon coupling with aldehydes, involving a carbon-skeleton rearrangement to form β-hydroxyl ketones. acs.orgacs.org These transformations showcase the potential of this compound to serve as a C3-synthon in the assembly of complex organic molecules.

The strategic placement of the hydroxyl and vinyl groups also allows for participation in intramolecular reactions, paving the way for the synthesis of cyclic ethers and other heterocyclic systems, which are prevalent in many biologically active compounds.

Table 1: Representative Reactions of Sterically Hindered Tertiary Allylic Alcohols

| Reaction Type | Catalyst/Reagents | Product Type | Potential Application of this compound |

| Oxidative Rearrangement | Pd(TFA)₂ | β-disubstituted-α,β-unsaturated enones | Synthesis of complex ketones |

| Dual C-C Coupling | Co(III)-catalyst, B(C₆F₅)₃ | β-hydroxyl ketones | Construction of polyketide-like structures |

| Grignard Reaction | Vinylmagnesium bromide on a ketone precursor | Tertiary allylic alcohol | Synthesis of the parent compound and its derivatives |

Development of New Chemical Reagents and Ligands Derived from this compound

The functional groups of this compound offer anchor points for the development of new chemical reagents and ligands with unique steric and electronic properties. The hydroxyl group can be derivatized to form ethers, esters, or silyl (B83357) ethers, which can modulate the compound's reactivity or act as directing groups in subsequent transformations.

The development of ligands from allylic alcohols is a well-established strategy in coordination chemistry. For instance, phosphine (B1218219) ligands can be introduced through various synthetic routes, leading to chiral or achiral ligands for transition-metal-catalyzed reactions. The bulky 2,4,4-trimethylpentyl framework of a ligand derived from this alcohol could enforce specific coordination geometries and selectivities in catalytic processes. While direct synthesis of ligands from this compound is not extensively documented, the synthesis of mixed ligand complexes containing the related bis(2,4,4-trimethylpentyl)dithiophosphinic acid demonstrates the utility of this bulky alkyl motif in ligand design. rsc.org

Furthermore, the vinyl group can be functionalized, for example, through hydroformylation or Heck reactions, to introduce new functionalities and create bidentate or multidentate ligands. The steric bulk provided by the tert-butyl group is a critical design element in modern ligand development, often leading to enhanced stability and selectivity in catalysts.

Table 2: Potential Derivatizations of this compound for Reagent and Ligand Synthesis

| Functional Group | Derivatization Reaction | Resulting Functional Group | Potential Use |

| Hydroxyl | Etherification | Ether | Protective group, chiral auxiliary |

| Hydroxyl | Esterification | Ester | Reagent with modified solubility/reactivity |

| Hydroxyl | Silylation | Silyl ether | Protective group, directing group |

| Vinyl | Hydrophosphination | Phosphine | Ligand for catalysis |

| Vinyl | Heck Reaction | Substituted alkene | Introduction of new functional handles |

Investigation into its Potential as a Monomer for Specialized Polymer Systems (academic perspective)

The presence of a polymerizable vinyl group suggests that this compound could serve as a monomer for the creation of specialized polymer systems. However, the direct polymerization of vinyl alcohols is generally not feasible due to their tendency to tautomerize to the corresponding aldehyde or ketone. wikipedia.org In the case of this compound, the tertiary nature of the alcohol prevents this tautomerization, making it a more viable, albeit sterically hindered, monomer.

The significant steric hindrance around the vinyl group, posed by the adjacent tertiary carbon with a tert-butyl group, would likely inhibit traditional free-radical polymerization. However, modern polymerization techniques, such as acyclic diene metathesis (ADMET) polymerization, have shown success with alcohol-functionalized dienes. acs.org If this compound were to be incorporated into a diene structure, ADMET could offer a pathway to novel, functionalized polyolefins.

Another potential route to polymers incorporating this monomer is through copolymerization. For example, the related alkene, 2,4,4-trimethyl-1-pentene, has been used in copolymerization reactions with maleic anhydride. This suggests that this compound could potentially be copolymerized with more reactive monomers to introduce hydroxyl functionality and steric bulk into the polymer backbone.

The resulting polymers would be expected to have unique properties due to the bulky side chains, such as increased thermal stability, altered solubility, and a high glass transition temperature. The pendant hydroxyl groups would also offer sites for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications, such as in coatings, adhesives, or as a polymeric support for catalysts.

Table 3: Potential Polymerization Strategies for this compound

| Polymerization Method | Strategy | Potential Polymer Type | Key Challenges |

| Direct Polymerization | Cationic or radical polymerization | Poly(vinyl alcohol) derivative | Extreme steric hindrance at the vinyl group |

| Acyclic Diene Metathesis (ADMET) | Conversion to a diene monomer | Functionalized polyolefin | Synthesis of the diene monomer |

| Copolymerization | Reaction with an activated monomer (e.g., maleic anhydride) | Functional copolymer | Low reactivity of the sterically hindered monomer |

| Post-polymerization Modification | Grafting onto an existing polymer backbone | Graft copolymer | Control over grafting density and location |

Q & A

Basic: What spectroscopic techniques are most effective for structural characterization of 2,4,4-Trimethylpent-1-en-3-ol?

Answer:

Key techniques include Nuclear Magnetic Resonance (NMR) for determining carbon-hydrogen frameworks (e.g., distinguishing allylic alcohol protons and olefinic carbons) and Infrared (IR) Spectroscopy to identify functional groups like the hydroxyl (-OH) and alkene (C=C) moieties . Gas Chromatography-Mass Spectrometry (GC-MS) is critical for purity assessment and fragmentation pattern analysis, particularly to differentiate stereoisomers or regioisomers . For example, the compound’s IUPAC Standard InChIKey (e.g., FKKLUOCEIANSFL-UHFFFAOYSA-N) can cross-reference spectral databases .

Advanced: How does the allylic alcohol group influence regioselectivity in hydrogenation reactions?

Answer:

The allylic alcohol’s electron-donating effects can direct hydrogenation toward specific alkene positions. Studies on analogous compounds (e.g., 3-methylpent-1-en-4-yn-3-ol) show that palladium-based catalysts (e.g., Lindlar catalyst) favor cis-addition to terminal alkenes, while ligand-modified nanoparticles may alter selectivity due to steric hindrance near the hydroxyl group . Methodologically, monitoring reaction progress via kinetic isotope effects or deuterium labeling can elucidate mechanistic pathways .

Basic: What synthetic routes are optimized for this compound?

Answer:

A common route involves propargyl alcohol derivatives . For example, calcium acetylene reacts with methyl ketene to form intermediates like calcium 2-ethynyl-1-vinylethanol, followed by acid hydrolysis to yield the target compound . Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Catalyst | Acidic ion exchange |

| Reaction Time | 4–6 hours |

| Yield optimization requires GC-MS monitoring to minimize byproducts like dienes or over-reduced species . |

Advanced: How can stereochemical ambiguity in electrophilic additions be resolved experimentally?

Answer:

Chiral chromatography (e.g., HPLC with chiral stationary phases) and X-ray crystallography are gold standards. For dynamic systems, variable-temperature NMR can reveal conformational equilibria. Computational methods (e.g., DFT calculations) predict regioselectivity trends, which can be validated via isotopic labeling or trapping intermediates with scavengers .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles (R36/37/38: irritant to eyes/skin/respiratory system) .

- Ventilation: Use fume hoods to mitigate vapor exposure (vapor pressure: ~5 mmHg at 25°C) .

- Waste Disposal: Segregate as halogenated organic waste due to potential toxicity (WGK Germany class 1) .

Advanced: What computational tools predict reactivity of the alkene moiety?

Answer:

Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. Software like Gaussian or ORCA can simulate transition states for additions (e.g., epoxidation), validated experimentally via kinetic studies . For example, the compound’s pKa (~12.53) suggests moderate acidity, influencing protonation states in aqueous reactions .

Basic: How are synthesis byproducts identified and quantified?

Answer:

High-Resolution Mass Spectrometry (HRMS) detects impurities via exact mass matching. For example, dimerization byproducts (e.g., [M+16] peaks) indicate oxidative coupling. Thin-Layer Chromatography (TLC) with UV visualization provides rapid purity checks, while NMR identifies structural analogs (e.g., regioisomeric alcohols) .

Advanced: How do catalytic systems (e.g., Pd vs. Ru) affect reaction outcomes?

Answer:

Palladium catalysts (e.g., Lindlar) favor hydrogenation of terminal alkenes without over-reduction, while ruthenium carbenes promote migratory insertions (e.g., 1,2-shifts in propargyl alcohols) . Methodologically, in situ FTIR monitors hydrogen uptake, and X-ray Photoelectron Spectroscopy (XPS) characterizes catalyst surface states post-reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.